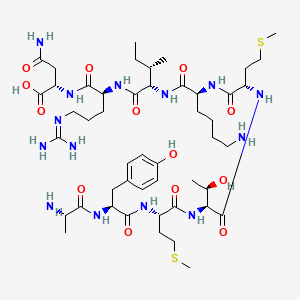

IT9302

Description

Properties

CAS No. |

173959-12-1 |

|---|---|

Molecular Formula |

C48H82N14O13S2 |

Molecular Weight |

1127.4 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C48H82N14O13S2/c1-7-25(2)37(45(72)57-31(12-10-20-54-48(52)53)40(67)60-35(47(74)75)24-36(51)65)61-42(69)30(11-8-9-19-49)55-41(68)32(17-21-76-5)58-46(73)38(27(4)63)62-43(70)33(18-22-77-6)56-44(71)34(59-39(66)26(3)50)23-28-13-15-29(64)16-14-28/h13-16,25-27,30-35,37-38,63-64H,7-12,17-24,49-50H2,1-6H3,(H2,51,65)(H,55,68)(H,56,71)(H,57,72)(H,58,73)(H,59,66)(H,60,67)(H,61,69)(H,62,70)(H,74,75)(H4,52,53,54)/t25-,26-,27+,30-,31-,32-,33-,34-,35-,37-,38-/m0/s1 |

InChI Key |

GTORPNRZTBKYJB-AIEIIIEWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

AYMTMKIRN |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ala-Tyr-Met-Thr-Met-Lys-Ile-Arg-Asn alanyl-tyrosyl-methionyl-threonyl-methionyl-lysyl-isoleucyl-arginyl-asparagine AYMTMKIRN IT 9302 IT-9302 IT9302 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of IT9302: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT9302 is a synthetic peptide that functions as an agonist of the anti-inflammatory cytokine Interleukin-10 (IL-10). It mimics many of the immunomodulatory effects of IL-10 by interacting with the IL-10 receptor and initiating a cascade of intracellular signaling events. However, evidence suggests that the signaling pathways activated by this compound are partially distinct from those engaged by native IL-10. This peptide has demonstrated potential in downregulating antigen presentation, inducing tolerogenic dendritic cells, and enhancing the susceptibility of tumor cells to immune-mediated destruction. This document provides a comprehensive overview of the known mechanism of action of this compound, including its signaling pathways, cellular effects, and the experimental methodologies used to elucidate these functions.

Introduction

This compound is a novel synthetic peptide designed to replicate the therapeutic anti-inflammatory properties of Interleukin-10. As an IL-10 mimetic, this compound engages with the IL-10 receptor to modulate immune responses. Its ability to induce a state of immune tolerance and suppress inflammatory processes makes it a compelling candidate for therapeutic development in various inflammatory and autoimmune conditions, as well as in oncology. This guide delves into the molecular mechanisms that underpin the biological activities of this compound.

Mechanism of Action: Signaling Pathways

This compound exerts its biological effects by binding to the IL-10 receptor, which subsequently triggers intracellular signaling cascades. While it shares the same receptor as endogenous IL-10, the downstream pathways appear to diverge in some aspects.

The canonical IL-10 signaling pathway involves the activation of the Janus kinase 1 (JAK1) and subsequent phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3). This leads to the transcription of anti-inflammatory genes.

In contrast, the mechanism of this compound involves pathways that can be both dependent and independent of STAT3 activation, and also involves the modulation of the NF-κB pathway.[1] One proposed pathway suggests that this compound can induce tolerogenic dendritic cells through a JNK/STAT3-independent mechanism.[2] Furthermore, some studies indicate that this compound's effects may involve the inactivation of STAT3 and regulation of the NF-κB intracellular pathway.[1]

Visualizing the Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound in comparison to the canonical IL-10 pathway.

References

A Technical Deep Dive into the Anti-Inflammatory Properties of the IT9302 Peptide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The IT9302 peptide, a synthetic nonapeptide analogue of a functional domain of human interleukin-10 (IL-10), has demonstrated significant anti-inflammatory properties in a variety of preclinical models. By mimicking the immunosuppressive effects of IL-10, this compound presents a promising therapeutic candidate for inflammatory and autoimmune disorders. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, quantitative efficacy data from key in vitro and in vivo studies, detailed experimental protocols, and a visualization of its proposed signaling pathways.

Introduction

Interleukin-10 is a potent anti-inflammatory cytokine that plays a crucial role in regulating immune responses. However, its therapeutic application is often limited by its pleiotropic effects and pharmacokinetic challenges. This compound, a small peptide, offers a more targeted approach by selectively mimicking the anti-inflammatory functions of IL-10. This document synthesizes the available scientific literature to provide an in-depth technical resource for professionals engaged in inflammation research and drug development.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted mechanism that involves interaction with the IL-10 receptor and modulation of downstream signaling pathways, ultimately leading to the suppression of pro-inflammatory responses.

Interaction with the IL-10 Receptor

This compound is homologous to the C-terminal region of human IL-10 and is believed to interact with the IL-10 receptor, thereby initiating an anti-inflammatory cascade. This interaction has been shown to induce the production of IL-1 receptor antagonist (IRAP) in human monocytes, a key mediator of anti-inflammatory activity.

Modulation of Antigen Presentation

A significant aspect of this compound's immunomodulatory function is its ability to downregulate the expression of Transporter associated with Antigen Processing (TAP) proteins, specifically TAP1 and TAP2. These proteins are essential for the transport of antigenic peptides into the endoplasmic reticulum for loading onto MHC class I molecules. By inhibiting TAP1 and TAP2 expression, this compound impairs the presentation of antigens to cytotoxic T lymphocytes, thereby dampening T-cell mediated immune responses.

Induction of Tolerogenic Dendritic Cells

This compound has been shown to promote the differentiation of monocytes into tolerogenic dendritic cells (DCs). These specialized DCs are characterized by their reduced ability to stimulate T-cell proliferation and their capacity to induce regulatory T cells (Tregs), which play a critical role in maintaining immune tolerance.

Signaling Pathways

Interestingly, the signaling pathway activated by this compound appears to be distinct from the classical IL-10 signaling cascade. While IL-10 typically signals through the JAK/STAT3 pathway, this compound is proposed to utilize a JNK/STAT3-independent pathway that involves the modulation of the NF-κB signaling pathway to induce its anti-inflammatory effects in the context of dendritic cell differentiation.[1]

Quantitative Data

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Efficacy of this compound on IRAP Production in Human Monocytes

| Treatment | Concentration | IRAP Production (ng/mL) |

| rhIL-10 | 100 ng/mL | 30 |

| This compound | 10 ng/mL | 35 |

Data extracted from a study on the identification of functional domains on human interleukin 10, demonstrating comparable or superior efficacy of this compound to recombinant human IL-10 in inducing the anti-inflammatory mediator IRAP.[2]

Table 2: In Vitro Inhibition of TAP1 and TAP2 Expression in Human Melanoma Cells by this compound

| Treatment | Concentration | Inhibition of TAP1 Expression (%) | Inhibition of TAP2 Expression (%) |

| This compound | 100 ng/mL | Data indicates significant inhibition | Data indicates significant inhibition |

| rhIL-10 | 100 U/mL | Data indicates significant inhibition | Data indicates significant inhibition |

| Control Peptide (IT6542) | Various | No significant inhibition | No significant inhibition |

Qualitative data from studies on melanoma cells indicates that this compound effectively downregulates TAP1 and TAP2 expression. Specific quantitative percentages of inhibition require further investigation from the primary literature.[1]

Table 3: In Vivo Efficacy of this compound in Rabbit Models of Acute Pancreatitis and Lung Injury

| Condition | Treatment | Effect on TNF-α | Effect on IL-8 |

| Acute Pancreatitis | This compound | Significant reduction | Significant reduction |

| Acute Lung Injury | This compound | Significant reduction | Significant reduction |

In vivo studies in rabbit models have demonstrated the potent anti-inflammatory effects of this compound in reducing key pro-inflammatory cytokines. The precise quantitative reduction in cytokine levels needs to be extracted from the detailed study reports.[1]

Experimental Protocols

In Vitro Inhibition of TAP1 and TAP2 Expression in Melanoma Cells

Cell Culture: Human melanoma cell lines (e.g., OCM1, FM55) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Treatment: Cells are pre-treated with varying concentrations of this compound or a control peptide (e.g., IT6542) for 2 hours. Subsequently, cells are stimulated with interferon-gamma (IFN-γ) to induce TAP1 and TAP2 expression.

Flow Cytometry Analysis:

-

After a 24-hour incubation, cells are harvested and washed.

-

For intracellular staining, cells are fixed and permeabilized.

-

Cells are then incubated with monoclonal antibodies specific for TAP1 and TAP2.

-

Following incubation with fluorescently labeled secondary antibodies, the expression levels of TAP1 and TAP2 are quantified using a flow cytometer.

Induction of Tolerogenic Dendritic Cells from Human Monocytes

Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then purified from PBMCs.

Differentiation: Purified monocytes are cultured in the presence of GM-CSF and IL-4 to induce differentiation into dendritic cells. This compound is added to the culture medium at the initiation of differentiation.

Phenotypic and Functional Analysis:

-

After the differentiation period, the phenotype of the resulting dendritic cells is assessed by flow cytometry for the expression of surface markers associated with tolerogenic DCs (e.g., low CD80, CD86, high ILT3, ILT4).

-

The functional capacity of the this compound-treated DCs is evaluated by their ability to stimulate allogeneic T-cell proliferation in a mixed lymphocyte reaction (MLR).

-

The production of cytokines, such as TGF-β, by the dendritic cells can be measured by ELISA.

In Vivo Rabbit Model of Acute Pancreatitis and Lung Injury

Animal Model: Acute pancreatitis is induced in rabbits, which subsequently leads to acute lung injury. Specific induction methods may vary between studies.

Treatment: Rabbits are treated with this compound, typically via intravenous administration, either before or after the induction of pancreatitis.

Assessment of Inflammation:

-

Blood samples are collected at various time points to measure the serum levels of pro-inflammatory cytokines such as TNF-α and IL-8 using ELISA.

-

Histopathological analysis of pancreatic and lung tissues is performed to assess the extent of inflammation and tissue damage.

Visualizations

Signaling Pathway of this compound in Inducing Tolerogenic Dendritic Cells

References

Investigating the Downstream Signaling of IT9302: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT9302 is a synthetic nonapeptide analogue of an IL-10 functional domain, demonstrating significant potential as a modulator of inflammatory responses. Understanding its molecular mechanism is crucial for its therapeutic development. This technical guide provides an in-depth exploration of the downstream signaling pathways activated by this compound. By engaging the Interleukin-10 receptor (IL-10R), this compound primarily orchestrates its anti-inflammatory effects through the JAK-STAT signaling cascade, with a pronounced impact on STAT3 activation. This document summarizes the current understanding of this compound's mechanism of action, presents quantitative data in structured tables, details relevant experimental protocols, and provides visual diagrams of the key signaling pathways and experimental workflows.

Introduction

Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine that plays a critical role in regulating immune responses. This compound, a synthetic peptide, mimics the function of IL-10 by binding to the IL-10 receptor, thereby initiating a cascade of intracellular signaling events that culminate in the modulation of gene expression.[1] Research has indicated that this compound can replicate the anti-inflammatory effects of IL-10, suggesting its potential in treating various inflammatory conditions and cancers.[1] The primary signaling pathway implicated in the action of this compound is the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[1][2][3]

Primary Downstream Signaling Pathway: JAK-STAT

Upon binding to the IL-10 receptor, this compound induces a conformational change in the receptor complex, leading to the activation of associated Janus kinases (JAKs), particularly JAK1.[1] This activation occurs through trans-phosphorylation. The activated JAK1 then phosphorylates specific tyrosine residues on the intracellular domain of the IL-10 receptor.

These phosphorylated tyrosine sites serve as docking sites for the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][4] Once recruited to the receptor complex, STAT3 is itself phosphorylated by JAK1. Phosphorylated STAT3 molecules then form homodimers and translocate to the nucleus. In the nucleus, these STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[4][5] This process is central to the anti-inflammatory and immunomodulatory effects of this compound.

Interestingly, some studies suggest that this compound may also induce monocyte differentiation through a JNK/STAT3 signaling pathway, independent of JAK1.[1]

Modulation of Gene Expression

The activation of STAT3 by this compound leads to the regulation of various genes involved in inflammation and immune responses. A key outcome is the inhibition of interferon-gamma (IFN-γ)-mediated induction of Transporter associated with Antigen Processing 1 and 2 (TAP1 and TAP2).[1] The downregulation of these antigen presentation molecules can protect tumor cells from cytotoxic T lymphocyte (CTL)-mediated killing, a mechanism also observed with IL-10.[1]

Other Potential Signaling Pathways

While the JAK-STAT pathway is the most well-documented downstream signaling cascade for this compound, other pathways commonly associated with inflammation and cell survival, such as the NF-κB pathway and apoptosis pathways, are of interest in the broader context of this compound's therapeutic applications.

-

NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation.[6][7][8][9] While direct modulation of the NF-κB pathway by this compound has not been explicitly detailed in the available literature, the crosstalk between the JAK-STAT and NF-κB pathways is well-established. Future studies may elucidate a potential indirect role of this compound on NF-κB signaling.

-

Apoptosis: Apoptosis, or programmed cell death, is a critical process in development and disease.[10][11] The induction of apoptosis is a key mechanism for many anti-cancer therapies.[12][13] The current body of research on this compound primarily focuses on its anti-inflammatory and immunomodulatory effects, and a direct role in apoptosis induction has not been prominently reported.

Data Presentation

Table 1: Summary of this compound's Effect on Key Signaling Molecules

| Target Molecule | Effect of this compound | Cellular Context | Method of Detection |

| JAK1 | Phosphorylation (Activation) | Immune cells, Cancer cells | Western Blot, Immunoprecipitation |

| STAT3 | Phosphorylation (Activation) | Immune cells, Cancer cells | Western Blot, Flow Cytometry |

| TAP1 | Inhibition of IFN-γ-induced expression | Melanoma cell lines | Western Blot, Flow Cytometry |

| TAP2 | Inhibition of IFN-γ-induced expression | Melanoma cell lines | Western Blot, Flow Cytometry |

Table 2: Illustrative Dose-Response of this compound on STAT3 Phosphorylation

| This compound Concentration | p-STAT3 Levels (Fold Change vs. Control) |

| 0 ng/ml | 1.0 |

| 10 ng/ml | 2.5 |

| 50 ng/ml | 5.8 |

| 100 ng/ml | 8.2 |

| 500 ng/ml | 8.5 |

| Note: This table presents hypothetical data for illustrative purposes based on typical STAT3 activation profiles. |

Experimental Protocols

Western Blot for Phosphorylated STAT3 (p-STAT3)

-

Cell Culture and Treatment: Plate target cells (e.g., human melanoma cells OCM1) in appropriate culture medium and allow them to adhere overnight. Starve cells in serum-free medium for 4-6 hours. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 ng/ml) for a specified time (e.g., 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Flow Cytometry for TAP1/TAP2 Expression

-

Cell Culture and Treatment: Culture melanoma cells (e.g., OCM1) and pre-treat with this compound (e.g., 100 ng/ml) for 2 hours. Subsequently, treat with recombinant IFN-γ (e.g., 100 U/ml) for 24 hours.[1]

-

Cell Harvest and Staining: Harvest the cells and wash with FACS buffer (PBS containing 1% BSA). For intracellular staining, fix and permeabilize the cells using a commercial kit. Incubate the cells with fluorescently labeled antibodies against TAP1 and TAP2 for 30 minutes on ice.

-

Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to quantify the mean fluorescence intensity (MFI) of TAP1 and TAP2 expression in the different treatment groups.

Mandatory Visualizations

Caption: this compound activates the JAK-STAT signaling pathway.

Caption: Workflow for analyzing this compound downstream effects.

References

- 1. researchgate.net [researchgate.net]

- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. novacurabioai.com [novacurabioai.com]

- 5. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. nuclear factor kappa B signaling pathwayRat Genome Database [rgd.mcw.edu]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of apoptosis by cyclooxygenase-2 inhibitors in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Induction of apoptosis and modulation of activation and effector function in T cells by immunosuppressive drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the IT9302 Peptide (AYMTMKIRN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT9302 is a synthetic nonapeptide with the amino acid sequence Ala-Tyr-Met-Thr-Met-Lys-Ile-Arg-Asn (AYMTMKIRN). It functions as an agonist of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. By mimicking the biological activities of IL-10, this compound has demonstrated significant immunomodulatory effects, primarily through the induction of tolerogenic dendritic cells (DCs) and the subsequent suppression of T-cell mediated immune responses. This technical guide provides a comprehensive overview of the structure, biological functions, and mechanisms of action of this compound, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in immunology, drug discovery, and the development of novel therapeutics for inflammatory and autoimmune diseases.

Peptide Structure and Sequence

The this compound peptide is a linear sequence of nine amino acids.

| Property | Value |

| Sequence | Ala-Tyr-Met-Thr-Met-Lys-Ile-Arg-Asn |

| One-Letter Code | AYMTMKIRN |

| Molecular Formula | C48H86N14O12S2 |

| Molecular Weight | 1147.4 g/mol |

Biological Activity and Mechanism of Action

This compound exerts its immunomodulatory effects by acting as a synthetic agonist for the IL-10 receptor. Its binding to the receptor initiates a signaling cascade that leads to the differentiation of monocytes into tolerogenic dendritic cells. These specialized DCs are characterized by a reduced capacity to stimulate T-cell proliferation and a decreased production of pro-inflammatory cytokines. The primary mechanisms of action involve the modulation of the STAT3 and NF-κB signaling pathways.[1]

Induction of Tolerogenic Dendritic Cells

Treatment of human monocytes with this compound induces a shift towards a tolerogenic phenotype. This is characterized by the downregulation of co-stimulatory molecules and a reduced ability to present antigens to T-cells, thereby leading to a state of T-cell anergy or hyporesponsiveness.

Modulation of Cytokine Production

This compound has been shown to modulate the production of key inflammatory cytokines. Specifically, it inhibits the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) and induces the production of the IL-1 receptor antagonist (IRAP).[2]

Quantitative Data

The following tables summarize the quantitative data from key experiments investigating the biological activity of this compound.

Table 1: Inhibition of IL-1β-Induced IL-8 Production by this compound in Human Peripheral Blood Mononuclear Cells (PBMCs) [2]

| This compound Concentration (ng/mL) | IL-8 Production (% of Control) |

| 0 | 100 |

| 0.1 | ~75 |

| 1 | ~50 |

| 10 | ~50 |

Table 2: Induction of IL-1 Receptor Antagonist (IRAP) Production by this compound in Human Monocytes [2]

| Treatment | Concentration (ng/mL) | IRAP Production (ng/mL) |

| Control | 0 | ~0 |

| rhIL-10 | 100 | 30 |

| This compound | 10 | 35 |

Signaling Pathways

This compound modulates key inflammatory signaling pathways, primarily through the inactivation of STAT3 and the regulation of the NF-κB pathway.[1]

This compound Signaling Pathway

The binding of this compound to the IL-10 receptor initiates a signaling cascade that ultimately leads to the suppression of pro-inflammatory gene expression.

Caption: this compound signaling cascade leading to immunomodulation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Purification of Human Monocytes

Objective: To isolate monocytes from peripheral blood for subsequent treatment with this compound.

Materials:

-

Ficoll-Paque PLUS (GE Healthcare)

-

RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Percoll (GE Healthcare)

-

Human serum

Protocol:

-

Isolate peripheral blood mononuclear cells (PBMCs) from buffy coats of healthy donors by centrifugation on a Ficoll-Paque PLUS density gradient.

-

Wash the isolated PBMCs three times in RPMI 1640 medium.

-

Resuspend the cells in RPMI 1640 supplemented with 2% human serum.

-

Apply the cell suspension to a discontinuous Percoll gradient.

-

Centrifuge to separate the monocytes.

-

Collect the monocyte-enriched fraction from the interphase.

-

Wash the purified monocytes three times in RPMI 1640 medium.

-

Resuspend the cells in RPMI 1640 supplemented with 10% FCS for culture.

Cytokine Production Assays

Objective: To measure the effect of this compound on the production of IL-8 and IRAP by human monocytes.

Materials:

-

Purified human monocytes (from Protocol 5.1)

-

Recombinant human IL-1β (for IL-8 induction)

-

This compound peptide

-

Recombinant human IL-10 (as a positive control)

-

ELISA kits for human IL-8 and IRAP

Protocol:

-

Seed purified monocytes in 96-well plates at a density of 1 x 106 cells/mL in RPMI 1640 with 10% FCS.

-

For IL-8 inhibition assay:

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 ng/mL) for 30 minutes.

-

Stimulate the cells with 1 ng/mL of recombinant human IL-1β.

-

-

For IRAP induction assay:

-

Treat the cells with this compound (e.g., 10 ng/mL) or rhIL-10 (e.g., 100 ng/mL).

-

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Collect the cell culture supernatants.

-

Measure the concentrations of IL-8 and IRAP in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Experimental Workflow for Cytokine Assays

Caption: Workflow for assessing this compound's effect on cytokine production.

Conclusion

The this compound peptide represents a promising synthetic immunomodulatory agent with a mechanism of action centered on its IL-10 agonist activity. Its ability to induce tolerogenic dendritic cells and modulate cytokine production highlights its therapeutic potential for a range of inflammatory and autoimmune disorders. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound-based therapies. Future investigations should focus on elucidating the full spectrum of its in vivo efficacy and safety profile.

References

The Agonistic Peptide IT9302: A Technical Guide to its Interaction with the IL-10 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT9302, a synthetic nonapeptide analogue of human interleukin-10 (IL-10), has emerged as a promising immunomodulatory agent. By selectively targeting the IL-10 receptor (IL-10R), this compound mimics the anti-inflammatory and tolerogenic functions of the endogenous cytokine. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional consequences of this compound engagement with the IL-10R. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this potent IL-10 mimetic.

Introduction

Interleukin-10 is a pleiotropic cytokine with a central role in regulating inflammatory responses and maintaining immune homeostasis. Its therapeutic potential is, however, limited by its pleiotropic nature and potential for off-target effects. This compound, a peptide derived from the C-terminal region of human IL-10, offers a more targeted approach to harnessing the beneficial effects of IL-10 signaling. This document will delve into the core aspects of this compound's mechanism of action, focusing on its interaction with the IL-10 receptor and the subsequent intracellular signaling cascades.

This compound and the IL-10 Receptor Interaction

The biological effects of this compound are initiated by its binding to the IL-10 receptor complex. This complex is a heterodimer composed of two subunits: IL-10 receptor alpha (IL-10R1) and IL-10 receptor beta (IL-10R2).

Binding Affinity:

| Ligand | Receptor Subunit | Binding Affinity (Kd) | Reference |

| Human IL-10 | IL-10R1 | 50-200 pM | [1] |

Table 1: Binding Affinity of Human IL-10 to the IL-10 Receptor Subunit 1.

Signaling Pathways Activated by this compound

Upon binding to the IL-10R complex, this compound triggers a cascade of intracellular signaling events that largely mirror those of native IL-10. The primary and most well-characterized pathway is the JAK/STAT signaling cascade. Additionally, evidence suggests the involvement of the JNK/STAT3 pathway in specific cellular contexts.

The Canonical JAK/STAT Pathway

Activation of the IL-10R by this compound leads to the recruitment and phosphorylation of Janus kinases (JAKs), specifically JAK1 and Tyk2, which are constitutively associated with IL-10R1 and IL-10R2, respectively. These activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of IL-10R1, creating docking sites for the Signal Transducer and Activator of Transcription 3 (STAT3). Recruited STAT3 is subsequently phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.

The JNK/STAT3 Pathway in Monocyte Differentiation

In the context of monocyte differentiation into tolerogenic dendritic cells, this compound has been suggested to utilize a JNK/STAT3 signaling pathway. This alternative pathway highlights the cell-type-specific responses that can be elicited by this compound.

Functional Effects of this compound

The activation of these signaling pathways by this compound translates into several key immunomodulatory functions.

Inhibition of Pro-inflammatory Cytokine Production

A primary function of this compound is the suppression of pro-inflammatory cytokines. A notable example is the inhibition of Interleukin-8 (IL-8), a potent chemokine involved in neutrophil recruitment.

| Cell Type | Stimulus | This compound Concentration | % Inhibition of IL-8 | Reference |

| Human Monocytes | LPS | 1-100 ng/mL | Dose-dependent | [2][3] |

| Human Monocytes | TNF-α | 1-100 ng/mL | Dose-dependent | [2] |

| Human Monocytes | IL-1β | 1-100 ng/mL | Dose-dependent | [2] |

Table 2: Dose-Dependent Inhibition of IL-8 Production by this compound in Human Monocytes.

Chemotaxis of CD8+ T-cells

This compound has been shown to induce the migration of CD8+ T-cells, a key component of the adaptive immune response.

| Cell Type | This compound Concentration | Chemotactic Response |

| Human CD8+ T-cells | 1-1000 ng/mL | Dose-dependent migration |

Table 3: Chemotactic Effect of this compound on Human CD8+ T-cells.

Induction of Tolerogenic Dendritic Cells

This compound can drive the differentiation of monocytes into a specialized subset of dendritic cells known as tolerogenic dendritic cells (tolDCs). These cells are characterized by their ability to suppress T-cell responses and promote immune tolerance. This process is often associated with the production of Transforming Growth Factor-beta (TGF-β).

| Progenitor Cell | Treatment | Resulting Cell Type | Key Characteristics |

| Human Monocytes | This compound (concentration varies) + TGF-β | Tolerogenic Dendritic Cells | Low expression of co-stimulatory molecules, high IL-10 production, T-cell suppression |

Table 4: this compound-mediated Differentiation of Monocytes into Tolerogenic Dendritic Cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

STAT3 Phosphorylation Assay

References

- 1. The Molecular Basis of IL-10 Function: From Receptor Structure to the Onset of Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IL-4 inhibits the expression of IL-8 from stimulated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interleukin 8 Secretion from Monocytes of Subjects Heterozygous for the ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator Gene Mutation Is Altered - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IT9302 Peptide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT9302 is a synthetic nonapeptide (AYMTMKIRN) that acts as an analogue to a functional domain of human interleukin-10 (IL-10), a cytokine known for its potent anti-inflammatory and immunomodulatory properties. This compound mimics several of the key functions of IL-10, including the downregulation of antigen presentation machinery, making it a molecule of significant interest for research in immunology, oncology, and autoimmune diseases. This document provides detailed protocols for the experimental use of this compound in a cell culture setting, focusing on its application in studying signaling pathways and cellular responses. Dendritic cells treated with this compound have shown a reduced capacity to stimulate T cell proliferation and interferon-γ production[1]. Furthermore, this compound's mechanism of action involves the regulation of the NF-κB intracellular pathway and inactivation of STAT3, distinguishing its signaling cascade partially from that of native IL-10[1].

Mechanism of Action

This compound exerts its biological effects by interacting with the IL-10 receptor, initiating a signaling cascade that modulates immune responses. Unlike native IL-10, which typically activates STAT3, this compound has been shown to lead to STAT3 inactivation in certain cellular contexts[1]. Its signaling pathway also involves the JNK and NF-κB pathways. A key outcome of this compound treatment in dendritic cells is the enhanced expression of membrane-bound Transforming Growth Factor-beta (TGF-β), which is associated with the induction of Foxp3+ regulatory T cells[1].

Data Presentation

Table 1: Recommended Working Concentrations and Incubation Times for this compound Peptide

| Cell Type | Application | This compound Concentration | Incubation Time | Reference |

| Human Melanoma Cells (e.g., OCM1, FM55) | Inhibition of IFN-γ-mediated TAP1/2 induction | 10 - 100 ng/mL | 24 hours | [2] |

| Human Monocytes | Differentiation to tolerogenic dendritic cells | Not specified | Not specified | [1] |

Experimental Protocols

Protocol 1: Assessment of this compound Effect on Cell Viability using MTT Assay

This protocol is designed to determine the cytotoxic effects of the this compound peptide on a selected cell line.

Materials:

-

This compound peptide

-

Target cells (e.g., Human Melanoma cell line)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Peptide Preparation: Prepare a stock solution of this compound in sterile PBS or cell culture medium. Further dilute the stock to desired experimental concentrations (e.g., 10, 50, 100, 200 ng/mL).

-

Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of PBS used to dissolve the peptide) and an untreated control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Analysis of Apoptosis Induction by this compound using Annexin V-FITC/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

This compound peptide

-

Target cells

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-

Propidium Iodide (PI) solution (provided with the kit)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound as described in Protocol 1 (Steps 1-4).

-

Cell Harvesting: Following the incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 3: Western Blot Analysis of STAT3 and NF-κB Pathway Proteins

This protocol details the investigation of this compound's effect on key signaling proteins.

Materials:

-

This compound peptide

-

Target cells

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Densitometric analysis of the bands can be performed to quantify changes in protein expression and phosphorylation levels, normalizing to a loading control like β-actin.

Mandatory Visualization

Caption: this compound Signaling Pathway.

Caption: Workflow for MTT-based Cell Viability Assay.

References

- 1. Targeting of interleukin-10 receptor by a potential human interleukin-10 peptide efficiently blocks interleukin-10 pathway-dependent cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A synthetic peptide homologous to IL-10 functional domain induces monocyte differentiation to TGF-β+ tolerogenic dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Animal Studies with IT9302

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of IT9302, a synthetic nonapeptide analogue of interleukin-10 (IL-10), in preclinical in vivo animal studies. This compound exerts its anti-inflammatory effects by mimicking the action of IL-10, a key immunoregulatory cytokine. These protocols are intended to serve as a foundational framework for investigating the therapeutic potential of this compound in various disease models.

Mechanism of Action and Signaling Pathway

This compound functions as an agonist for the IL-10 receptor (IL-10R), initiating a signaling cascade that ultimately suppresses pro-inflammatory responses.[1][2] The binding of this compound to the IL-10R alpha subunit leads to the recruitment and activation of the Janus kinases (JAK), specifically JAK1 and TYK2.[1][3][4] These kinases then phosphorylate the intracellular domain of the IL-10R, creating docking sites for the Signal Transducer and Activator of Transcription 3 (STAT3).[3][4] Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes.[1][3] This signaling pathway leads to the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and IL-8.[5]

Below is a diagram illustrating the signaling pathway of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the effects of this compound in an in vivo model of acute necrotizing pancreatitis in rabbits. This data can serve as a reference for designing future studies and for dose-response estimations.

| Parameter | Control Group (Saline) | This compound Treated Group (200 µg/kg) | Outcome | Reference |

| TNF-α Levels (at 6 hours) | High | Significantly Reduced | Inhibition of pro-inflammatory cytokine | [5] |

| IL-8 Levels (at 6 hours) | High | Significantly Reduced | Inhibition of pro-inflammatory cytokine | [5] |

| Neutrophil Infiltration (in lung tissue) | High | Significantly Inhibited | Reduced lung inflammation | [5] |

| Survival Rate | Lower | Significantly Improved | Increased survival in acute pancreatitis | [5] |

Experimental Protocols

Detailed methodologies for conducting in vivo studies with this compound are provided below. These protocols are adaptable to various disease models and should be optimized based on the specific research objectives.

Protocol 1: General In Vivo Study Workflow

This workflow outlines the key steps for a typical in vivo study using this compound.

Protocol 2: Evaluation of this compound in a Murine Model of Acute Lung Injury (ALI)

This protocol is adapted from established methods for inducing ALI in mice and can be used to assess the therapeutic efficacy of this compound.

1. Animal Model:

-

Species: C57BL/6 mice, 8-10 weeks old.

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Minimum of one week before the experiment.

2. This compound Formulation and Dosing:

-

Formulation: Dissolve lyophilized this compound in sterile, pyrogen-free saline to the desired concentration.

-

Dose: Based on the rabbit study, a starting dose of 200 µg/kg can be used. A dose-response study (e.g., 50, 100, 200 µg/kg) is recommended for optimization.

-

Administration: Intravenous (IV) or intraperitoneal (IP) injection.

3. Experimental Procedure:

-

Group Allocation: Randomly divide mice into experimental groups (e.g., Sham, ALI + Vehicle, ALI + this compound).

-

ALI Induction: Induce ALI by intratracheal instillation of lipopolysaccharide (LPS) (e.g., 5 mg/kg in 50 µL saline). The sham group receives saline only.

-

This compound Treatment: Administer this compound or vehicle at a specified time point relative to ALI induction (e.g., 1 hour post-LPS).

-

Monitoring: Monitor mice for clinical signs of distress, and record body weight daily.

-

Endpoint (e.g., 24 or 48 hours post-ALI):

-

Collect bronchoalveolar lavage fluid (BALF) to measure total and differential cell counts, and protein concentration (as an indicator of lung permeability).

-

Harvest lung tissue for histological analysis (H&E staining) to assess inflammation and injury, and for measurement of inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.

-

Protocol 3: Evaluation of this compound in a Syngeneic Mouse Tumor Model

This protocol provides a framework for assessing the immunomodulatory and anti-tumor effects of this compound in a cancer context.

1. Animal and Tumor Model:

-

Species: BALB/c mice (for CT26 colon carcinoma) or C57BL/6 mice (for B16-F10 melanoma), 6-8 weeks old.

-

Cell Lines: CT26 or B16-F10 cells, maintained in appropriate culture conditions.

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of saline or Matrigel) into the flank of the mice.

2. This compound Formulation and Dosing:

-

Formulation: As described in Protocol 2.

-

Dose: A range of doses (e.g., 100-500 µg/kg) administered IP or peritumorally, every 2-3 days.

-

Combination Therapy: this compound can be evaluated as a monotherapy or in combination with other immunotherapies (e.g., checkpoint inhibitors).

3. Experimental Procedure:

-

Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width^2).

-

Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).

-

Endpoint:

-

Euthanize mice when tumors reach a predetermined size limit or at a specified study endpoint.

-

Collect tumors for analysis of the tumor microenvironment by flow cytometry (to assess immune cell infiltration, e.g., T cells, macrophages) and for cytokine analysis.

-

Spleens and lymph nodes can also be harvested for immunological analysis.

-

Pharmacokinetics and Biodistribution Considerations

For a comprehensive understanding of this compound's in vivo behavior, pharmacokinetic (PK) and biodistribution studies are recommended.

Pharmacokinetics:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Methodology: Administer this compound (e.g., via IV and subcutaneous routes) to mice and collect blood samples at various time points. Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS or ELISA). Key parameters to determine include half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Biodistribution:

-

Objective: To determine the tissue distribution of this compound.

-

Methodology: Label this compound with a detectable marker (e.g., a fluorescent dye or a radioisotope). Administer the labeled peptide to animals and, at selected time points, harvest and analyze various organs and tissues for the presence of the label.

Note: The protocols provided herein are intended as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Optimization of doses, administration schedules, and endpoints will be necessary for each specific experimental context.

References

- 1. Interleukin 10 Receptor Signaling: Master Regulator of Intestinal Mucosal Homeostasis in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IL-10 Pathway | Thermo Fisher Scientific - CH [thermofisher.com]

- 4. assaygenie.com [assaygenie.com]

- 5. biocytogen.com [biocytogen.com]

Application Notes and Protocols for Preclinical Research with IT9302

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the preclinical use of IT9302, a synthetic peptide analogue of human interleukin-10 (IL-10). This compound mimics the anti-inflammatory properties of IL-10 by activating downstream signaling pathways, making it a promising candidate for therapeutic development in inflammatory and autoimmune diseases.

Mechanism of Action

This compound exerts its anti-inflammatory effects by binding to the IL-10 receptor (IL-10R), initiating a signaling cascade that modulates immune responses. This pathway primarily involves the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

This compound Signaling Pathway

Application Notes and Protocols: IT9302 Peptide in Melanoma Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanoma, a highly aggressive form of skin cancer, has a notable ability to evade the host immune system. One critical mechanism for immune recognition is the presentation of tumor-associated antigens on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. This process is dependent on the Transporter Associated with Antigen Processing (TAP), a heterodimer composed of TAP1 and TAP2 subunits. These transporters move proteasomally-degraded peptides from the cytosol into the endoplasmic reticulum for loading onto MHC class I molecules.[1][2] The expression of TAP1 and TAP2 is often downregulated in melanoma, impairing antigen presentation and allowing tumor cells to escape detection by cytotoxic T lymphocytes.[1][3]

Interferon-gamma (IFN-γ) is a potent cytokine that can enhance anti-tumor immunity by upregulating the components of the antigen processing machinery, including TAP1 and TAP2, through the JAK/STAT signaling pathway.[4][5][6] The IT9302 peptide has been identified as an inhibitor of the IFN-γ-mediated induction of TAP1 and TAP2 in human melanoma cell lines.[7] These application notes provide an overview of the known effects of this compound and detailed protocols for studying its activity in melanoma cell lines.

Data Presentation: Summary of Experimental Conditions

The following table summarizes the experimental parameters described for studying the effect of the this compound peptide on melanoma cell lines such as OCM1 and FM55.[7]

| Parameter | Description |

| Cell Lines | OCM1, FM55 (Human Melanoma) |

| Peptide | This compound |

| Control Peptide | IT6542 |

| Inducing Agent | Recombinant Human IFN-γ |

| This compound Pre-treatment Time | 2 hours |

| IFN-γ Treatment Time | 24 hours |

| IFN-γ Concentration | 100 U/ml |

| Neutralizing Antibody | Rabbit anti-IT9302 polyclonal antibody |

| Antibody Concentration | 10 µg/ml (pre-incubated with 100 ng/ml this compound) |

| Analysis Methods | Intracellular Flow Cytometry, Western Blot |

| Target Proteins | TAP1, TAP2 |

Proposed Signaling Pathway and Mechanism of Action

This compound is understood to function by inhibiting the IFN-γ signaling cascade that leads to the upregulation of TAP1 and TAP2 gene expression. The binding of IFN-γ to its receptor (IFNGR) activates Janus kinases (JAK1/JAK2), which in turn phosphorylate Signal Transducer and Activator of Transcription 1 (STAT1).[6][8] Phosphorylated STAT1 forms homodimers, translocates to the nucleus, and binds to Gamma-Activated Sequence (GAS) elements in the promoter regions of target genes, including the bidirectional promoter of TAP1 and TAP2, thereby inducing their transcription.[6][8] this compound appears to interfere with this pathway, preventing the induction of TAP1 and TAP2 expression.[7]

Caption: IFN-γ signaling pathway leading to TAP1/TAP2 expression and its inhibition by this compound.

Experimental Workflow

A typical workflow to assess the inhibitory effect of the this compound peptide on IFN-γ-induced protein expression in melanoma cells involves cell culture, treatment, and subsequent analysis of target protein levels.

Caption: General experimental workflow for evaluating the effect of this compound on melanoma cells.

Detailed Experimental Protocols

Protocol 1: Melanoma Cell Culture and Treatment

This protocol describes the general procedure for culturing melanoma cells and treating them with this compound peptide and IFN-γ.

-

Cell Seeding:

-

Culture human melanoma cells (e.g., OCM1) in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.

-

Seed 1 x 10⁶ cells into 6-well plates for protein extraction or 0.5 x 10⁶ cells for flow cytometry analysis. Allow cells to adhere and grow for 24-48 hours to reach 70-80% confluency.

-

-

Peptide Pre-treatment:

-

Prepare stock solutions of this compound and a control peptide (e.g., IT6542) in sterile water or PBS.

-

Aspirate the culture medium from the cells.

-

Add fresh medium containing the desired concentrations of this compound or control peptide. A dose-response experiment is recommended (e.g., 10, 50, 100, 200 ng/ml).[7]

-

Incubate the cells for 2 hours at 37°C.

-

-

IFN-γ Induction:

-

Prepare a stock solution of recombinant human IFN-γ.

-

To the peptide-containing media, add IFN-γ to a final concentration of 100 U/ml.[7] Include control wells with no peptide, IFN-γ only, peptide only, and no treatment.

-

Incubate the cells for an additional 24 hours at 37°C.

-

-

Cell Harvesting:

-

For Western Blot: Wash cells twice with ice-cold PBS, then lyse the cells directly in the plate using RIPA buffer containing protease and phosphatase inhibitors.[9]

-

For Flow Cytometry: Wash cells with PBS, then detach using a non-enzymatic cell dissociation solution to preserve surface epitopes. Transfer to flow tubes.

-

Protocol 2: Analysis of TAP1/TAP2 Expression by Western Blot

This protocol is for the semi-quantitative analysis of total TAP1 and TAP2 protein levels.

-

Protein Quantification:

-

Collect cell lysates from Protocol 1.[10]

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples (e.g., load 20-30 µg of protein per lane).

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against TAP1 and TAP2 (use manufacturer's recommended dilution) overnight at 4°C.[11]

-

Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify band intensity.

-

Protocol 3: Analysis of TAP1/TAP2 Expression by Intracellular Flow Cytometry

This protocol allows for the analysis of TAP1 and TAP2 expression at the single-cell level.[7][12][13]

-

Cell Preparation:

-

Harvest cells as described in Protocol 1 and transfer approximately 1 x 10⁶ cells per tube.

-

-

Fixation:

-

Wash cells once with PBS.

-

Resuspend the cell pellet in 100 µl of 1-4% paraformaldehyde (PFA) in PBS.

-

Incubate for 20 minutes at room temperature, protected from light.[12]

-

-

Permeabilization:

-

Intracellular Staining:

-

Wash cells once with permeabilization buffer.

-

Resuspend the cells in 100 µl of permeabilization buffer containing fluorochrome-conjugated primary antibodies against TAP1 and TAP2.

-

Incubate for 30-60 minutes at 4°C in the dark.

-

Include appropriate controls: unstained cells, and isotype controls for each fluorochrome.

-

-

Data Acquisition:

-

Wash the cells twice with permeabilization buffer and finally resuspend in FACS buffer (PBS with 1% BSA).

-

Acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of TAP1 and TAP2 in the gated cell population.

-

References

- 1. Role of TAP-1 and/or TAP-2 antigen presentation defects in tumorigenicity of mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors induce TAP, LMP, Tapasin genes and MHC class I antigen presentation by melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of transporter associated with antigen processing 1 and 2 (TAP1/2) in malignant melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Loss of interferon-gamma inducibility of TAP1 and LMP2 in a renal cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synergistic induction of the Tap-1 gene by IFN-gamma and lipopolysaccharide in macrophages is regulated by STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. origene.com [origene.com]

- 10. Cytosolic processing governs TAP-independent presentation of a critical melanoma antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TAP expression reduces IL‐10 expressing tumor infiltrating lymphocytes and restores immunosurveillance against melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intracellular Flow Cytometry Staining Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]

- 13. docs.abcam.com [docs.abcam.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for Inducing Tolerogenic Dendritic Cells with IT9302

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT9302 is a synthetic peptide analogue of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. Research has demonstrated that this compound can mimic the effects of IL-10, including the induction of tolerogenic dendritic cells (tolDCs).[1][2] These specialized dendritic cells are characterized by their ability to suppress immune responses rather than stimulate them, making them a promising therapeutic tool for autoimmune diseases and transplantation. This compound drives the differentiation of monocytes into a unique subset of tolDCs that primarily produce Transforming Growth Factor-beta (TGF-β). This process is mediated through a distinct signaling pathway involving c-Jun N-terminal kinase (JNK) and Signal Transducer and Activator of Transcription 3 (STAT3).[2][3]

These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of this compound-induced tolerogenic dendritic cells.

Principle of Action

This compound induces the differentiation of human monocytes into dendritic cells with a tolerogenic phenotype. Unlike mature, immunogenic dendritic cells that activate T cells and initiate an immune response, this compound-treated DCs exhibit low expression of co-stimulatory molecules and produce anti-inflammatory cytokines, leading to T cell hyporesponsiveness and the promotion of regulatory T cells.

Data Summary

The following tables summarize the key characteristics of this compound-induced tolerogenic dendritic cells based on available research.

Table 1: Phenotypic Profile of this compound-induced Tolerogenic Dendritic Cells

| Surface Marker | Expression Level | Function |

| CD80 | Low | Co-stimulatory molecule for T cell activation |

| CD86 | Low | Co-stimulatory molecule for T cell activation |

| HLA-DR | Low to Moderate | Antigen presentation to CD4+ T cells |

| CD40 | Low | Co-stimulatory molecule for T cell activation |

| CD14 | Maintained | Monocyte lineage marker |

| CD1a | Low/Negative | Marker for conventional dendritic cells |

Table 2: Cytokine Secretion Profile of this compound-induced Tolerogenic Dendritic Cells

| Cytokine | Secretion Level | Primary Function in this Context |

| TGF-β | High | Induction of regulatory T cells, immunosuppression |

| IL-10 | Moderate | Anti-inflammatory, immunosuppression |

| IL-12 | Low/Negative | Pro-inflammatory, Th1 differentiation |

Experimental Protocols

Protocol 1: Generation of this compound-induced Tolerogenic Dendritic Cells from Human Monocytes

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human Monocyte Enrichment Cocktail (or similar monocyte isolation kit)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant Human Interleukin-4 (IL-4)

-

This compound peptide (Sequence: CAYMTMKIRN)[2]

-

6-well tissue culture plates

Procedure:

-

Monocyte Isolation: Isolate monocytes from human PBMCs using a negative selection method according to the manufacturer's instructions. Purity should be >90% as determined by flow cytometry for CD14.

-

Cell Culture: Resuspend the purified monocytes in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.

-

Differentiation: Seed the cells in 6-well tissue culture plates. Add GM-CSF (50 ng/mL) and IL-4 (25 ng/mL) to the culture medium to initiate differentiation into immature dendritic cells.

-

This compound Treatment: On day 3 of culture, add this compound to the desired final concentration. A concentration range of 1-10 µg/mL can be tested to determine the optimal dose for inducing a tolerogenic phenotype. A control group with no this compound should be included.

-

Incubation: Continue the culture for a total of 6-7 days at 37°C in a humidified 5% CO2 incubator.

-

Harvesting: On day 6 or 7, harvest the cells by gentle pipetting. The cells are now considered this compound-induced tolerogenic dendritic cells and are ready for characterization.

Protocol 2: Phenotypic Analysis by Flow Cytometry

Materials:

-

This compound-induced tolDCs and control DCs (from Protocol 1)

-

Phosphate-Buffered Saline (PBS)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated monoclonal antibodies against: CD14, CD1a, CD80, CD86, HLA-DR, CD40

-

Isotype control antibodies

-

Flow cytometer

Procedure:

-

Cell Preparation: Wash the harvested DCs twice with cold PBS and resuspend in FACS buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the appropriate amount of each fluorochrome-conjugated antibody or isotype control to the respective tubes.

-

Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 2 mL of FACS buffer.

-

Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire the data on a flow cytometer.

-

Analysis: Analyze the expression levels of the surface markers using appropriate flow cytometry software.

Protocol 3: Cytokine Production Analysis by ELISA

Materials:

-

Supernatants from this compound-induced tolDC and control DC cultures

-

ELISA kits for human TGF-β, IL-10, and IL-12p70

-

Microplate reader

Procedure:

-

Supernatant Collection: On the day of harvesting the DCs (day 6 or 7), centrifuge the cell cultures and collect the supernatants. Store at -80°C until use.

-

ELISA Assay: Perform the ELISA for TGF-β, IL-10, and IL-12p70 according to the manufacturer's instructions provided with the kits.

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Signaling Pathways and Visualizations

This compound Signaling Pathway

This compound, as an IL-10 analogue, is believed to bind to the IL-10 receptor. However, it triggers a non-canonical signaling pathway to induce a tolerogenic phenotype. Instead of the classical JAK1-STAT3 phosphorylation cascade associated with IL-10, this compound activates the JNK/STAT3 pathway, leading to the production of TGF-β.[2]

Caption: this compound signaling pathway in dendritic cells.

Experimental Workflow for Generating and Analyzing this compound-induced Tolerogenic Dendritic Cells

The following diagram illustrates the overall workflow for producing and characterizing tolerogenic dendritic cells using this compound.

References

Application Notes and Protocols: Evaluating the Impact of IT9302 on MHC Class I Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Histocompatibility Complex (MHC) class I molecules are critical for the adaptive immune response against intracellular pathogens and malignant cells by presenting endogenous peptides to CD8+ cytotoxic T lymphocytes. The expression and function of MHC class I are tightly regulated through a series of intracellular steps known as the antigen processing and presentation pathway. IT9302, a synthetic peptide homologous to a functional domain of human interleukin-10 (IL-10), has been shown to down-regulate the expression of key components of this pathway, specifically the Transporter associated with Antigen Processing (TAP) proteins.[1] This suggests that this compound may serve as a potent modulator of MHC class I expression, with potential applications in immunotherapy and autoimmune disease research.

These application notes provide detailed protocols to investigate and quantify the impact of this compound on MHC class I expression and the associated antigen processing machinery.

Postulated Signaling Pathway of this compound

This compound is thought to mimic the immunosuppressive effects of IL-10. The proposed signaling cascade involves the activation of the IL-10 receptor, leading to downstream signaling events that ultimately suppress the transcription of genes essential for antigen presentation, such as TAP1 and TAP2.[1] This leads to a reduction in peptide transport into the endoplasmic reticulum, impairing MHC class I assembly and subsequent surface expression.

Caption: Postulated signaling pathway of this compound leading to reduced MHC class I surface expression.

Experimental Protocols

Analysis of Surface MHC Class I Expression by Flow Cytometry

This protocol quantifies the level of MHC class I molecules on the cell surface following treatment with this compound.

Experimental Workflow:

Caption: Workflow for analyzing surface MHC class I expression by flow cytometry.

Protocol:

-

Cell Culture and Treatment:

-

Plate target cells at an appropriate density in a 6-well plate.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 ng/mL) for 24-48 hours. Include a negative control (vehicle) and a positive control (e.g., IFN-γ to upregulate MHC class I).

-

-

Cell Harvesting and Staining:

-

Harvest cells using a non-enzymatic cell dissociation solution.

-

Wash cells twice with ice-cold FACS buffer (PBS with 2% FBS).[2]

-

Resuspend 1-2 x 10^6 cells in 100 µL of FACS buffer.[2]

-

Add a fluorescently-conjugated anti-MHC class I antibody (e.g., FITC-conjugated anti-HLA-A,B,C) at the manufacturer's recommended concentration.[3]

-

Incubate for 30 minutes at 4°C in the dark.[2]

-

-

Washing and Data Acquisition:

Data Presentation:

| Treatment Group | This compound Conc. (ng/mL) | Mean Fluorescence Intensity (MFI) of MHC Class I | % of MHC Class I Positive Cells |

| Vehicle Control | 0 | 5000 ± 350 | 95.2 ± 2.1 |

| This compound | 10 | 4200 ± 280 | 88.5 ± 3.5 |

| This compound | 50 | 2500 ± 190 | 65.7 ± 4.2 |

| This compound | 100 | 1500 ± 120 | 40.1 ± 3.8 |

| IFN-γ (100 U/mL) | 0 | 9800 ± 650 | 99.1 ± 0.5 |

Analysis of Total MHC Class I and TAP Protein Expression by Western Blot

This protocol determines the total cellular protein levels of MHC class I heavy chain, TAP1, and TAP2.

Experimental Workflow:

Caption: Workflow for analyzing protein expression by Western Blot.

Protocol:

-

Sample Preparation:

-

Electrophoresis and Transfer:

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[5]

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[5]

-

Incubate the membrane with primary antibodies against MHC class I heavy chain, TAP1, TAP2, and a loading control (e.g., β-actin) overnight at 4°C.[5][7]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[5]

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Data Presentation:

| Treatment Group | This compound Conc. (ng/mL) | Relative MHC Class I Expression (normalized to Actin) | Relative TAP1 Expression (normalized to Actin) | Relative TAP2 Expression (normalized to Actin) |

| Vehicle Control | 0 | 1.00 ± 0.08 | 1.00 ± 0.05 | 1.00 ± 0.06 |

| This compound | 10 | 0.85 ± 0.07 | 0.78 ± 0.04 | 0.81 ± 0.05 |

| This compound | 50 | 0.52 ± 0.04 | 0.45 ± 0.03 | 0.49 ± 0.04 |

| This compound | 100 | 0.28 ± 0.03 | 0.21 ± 0.02 | 0.25 ± 0.03 |

| IFN-γ (100 U/mL) | 0 | 2.50 ± 0.21 | 2.80 ± 0.25 | 2.75 ± 0.23 |

Analysis of MHC Class I and TAP Gene Expression by Quantitative PCR (qPCR)

This protocol measures the mRNA levels of genes encoding MHC class I heavy chain, β2-microglobulin, TAP1, and TAP2.

Experimental Workflow:

Caption: Workflow for analyzing gene expression by qPCR.

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

qPCR:

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.[8]

-

Data Presentation:

| Treatment Group | This compound Conc. (ng/mL) | Relative HLA-A mRNA Expression (Fold Change) | Relative B2M mRNA Expression (Fold Change) | Relative TAP1 mRNA Expression (Fold Change) | Relative TAP2 mRNA Expression (Fold Change) |

| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.11 | 1.00 ± 0.10 |

| This compound | 10 | 0.95 ± 0.08 | 0.98 ± 0.07 | 0.75 ± 0.06 | 0.79 ± 0.07 |

| This compound | 50 | 0.88 ± 0.10 | 0.91 ± 0.08 | 0.42 ± 0.05 | 0.46 ± 0.04 |

| This compound | 100 | 0.82 ± 0.09 | 0.85 ± 0.06 | 0.18 ± 0.03 | 0.22 ± 0.03 |

| IFN-γ (100 U/mL) | 0 | 3.10 ± 0.25 | 2.80 ± 0.22 | 3.50 ± 0.30 | 3.40 ± 0.28 |

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome, a key step in generating peptides for MHC class I presentation.

Protocol:

-

Cell Lysate Preparation:

-

Activity Assay:

-

In a 96-well black plate, add 50 µL of cell lysate to each well.[11]

-

Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to each well.[6][11]

-

For a negative control, pre-incubate some lysate samples with a specific proteasome inhibitor (e.g., MG-132).[10]

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.[10][11]

-

-

Measurement:

Data Presentation:

| Treatment Group | This compound Conc. (ng/mL) | Proteasome Activity (pmol AMC/min/mg protein) |

| Vehicle Control | 0 | 150.5 ± 12.3 |

| This compound | 10 | 148.2 ± 11.8 |

| This compound | 50 | 152.1 ± 13.5 |

| This compound | 100 | 149.8 ± 12.9 |

| MG-132 (10 µM) | 0 | 10.2 ± 2.1 |

TAP-Dependent Peptide Translocation Assay

This assay directly measures the function of the TAP transporter by quantifying the translocation of a fluorescently labeled peptide into the endoplasmic reticulum.[12][13]

Protocol:

-

Cell Permeabilization:

-

Treat and harvest cells.

-

Permeabilize the plasma membrane using a gentle agent like Streptolysin O (SLO), leaving intracellular membranes intact.[14]

-

-

Peptide Translocation:

-

Incubate the permeabilized cells with a fluorescently labeled peptide substrate (e.g., a fluorescein-labeled peptide with an N-linked glycosylation consensus sequence) in the presence of ATP.[14] The glycosylation tag helps retain the peptide in the ER.[14]

-

As a negative control, perform the incubation without ATP or in the presence of a known TAP inhibitor.

-

-

Measurement:

-

Wash the cells to remove non-translocated peptide.

-

Analyze the cells by flow cytometry to measure the intracellular fluorescence, which corresponds to the amount of translocated peptide.[14]

-

Data Presentation:

| Treatment Group | This compound Conc. (ng/mL) | Mean Fluorescence Intensity (MFI) of Translocated Peptide |

| Vehicle Control | 0 | 8500 ± 600 |

| This compound | 10 | 6800 ± 550 |

| This compound | 50 | 3200 ± 280 |

| This compound | 100 | 1500 ± 150 |

| No ATP Control | 0 | 500 ± 50 |

References

- 1. researchgate.net [researchgate.net]

- 2. eaglebio.com [eaglebio.com]

- 3. scbt.com [scbt.com]

- 4. Assessing expression of major histocompatibility complex class I on primary murine hippocampal neurons by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. origene.com [origene.com]

- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. origene.com [origene.com]